Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate
Overview
Description
Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic building block. It was first synthesized by Carreira and coworkers, providing a new area of chemical space with straightforward functional handles for further diversification . The empirical formula is C₁₁H₁₉NO₅S, and its molecular weight is 277.34 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of a spirocyclic ring system with a tert-butyl group, a hydroxymethyl group, and a carboxylate moiety. Unfortunately, I don’t have access to a visual representation of the structure, but you can find it in chemical databases .Scientific Research Applications
Environmental Remediation
Research on similar compounds like MTBE has shown potential in environmental remediation, particularly in the decomposition and biodegradation processes. For example, the decomposition of MTBE using a radio frequency (RF) plasma reactor has been demonstrated, suggesting potential applications in air and water purification technologies (Hsieh et al., 2011). This technology could potentially be adapted for the decomposition of Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate, providing a method for mitigating environmental pollution.
Analytical and Industrial Applications
The review of thermophysical property measurements on mixtures containing ethers like MTBE highlights the importance of understanding the properties of such compounds for their use in industrial applications, such as in the formulation of gasoline additives to improve octane rating and reduce exhaust pollution (Marsh et al., 1999). This research area could extend to the study of this compound, exploring its properties and applications in various industrial processes.
Biodegradation and Fate in Environmental Systems
Studies on the biodegradation and fate of compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater provide insights into the microbial degradation pathways and the environmental fate of such compounds (Thornton et al., 2020). This area of research is crucial for understanding the impact of chemical compounds on ecosystems and for developing strategies for environmental protection and remediation.
Synthetic Applications
The synthesis of complex molecules, such as vandetanib, involves intermediate compounds that share functional groups or structural similarities with this compound. Research into the synthetic routes of such molecules can provide insights into the potential synthetic applications of this compound in pharmaceuticals and fine chemicals (Mi, 2015).
Properties
IUPAC Name |
tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10(8-15)13(9-14)5-4-6-13/h10,15H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVLESWQVLBCDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCC2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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